Ethyl quinoline-2-carboxylate
Overview
Description
Ethyl quinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-2-carboxylate typically involves the Friedländer condensation reaction. This reaction involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
- Oxidation yields quinoline-2-carboxylic acid.
- Reduction produces various quinoline derivatives.
- Substitution reactions result in substituted quinoline compounds with diverse functional groups .
Scientific Research Applications
Ethyl quinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl quinoline-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, blocking specific enzymatic activities crucial for the survival of pathogens or cancer cells. Others may interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- Ethyl quinazoline-2-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Ethyl quinoline-2-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid, the ethyl ester group in this compound enhances its solubility and potential for further chemical modifications. Ethyl quinazoline-2-carboxylate, while structurally similar, exhibits different reactivity due to the presence of an additional nitrogen atom in the ring .
Properties
IUPAC Name |
ethyl quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYTBYNBYNZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329610 | |
Record name | ethyl quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4491-33-2 | |
Record name | ethyl quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl quinoline-2-carboxylate in the synthesis of C-nor-4,6-Secocamptothecin?
A1: this compound serves as a crucial starting material in the synthesis of C-nor-4,6-Secocamptothecin (2) and its related compounds. [, ] These compounds are analogs of camptothecin (1), a naturally occurring alkaloid with notable antitumor activity. The synthesis process, as described in the research, involves a series of reactions starting from this compound to construct the core structure of these camptothecin analogs.
Q2: Beyond C-nor-4,6-Secocamptothecin, what other camptothecin-related compounds can be synthesized using this compound?
A2: The research highlights the successful synthesis of 6-(2-pyridinyl)-1H-pyrano[3,4-c] pyridine-3,8(4H,7H)-dione derivatives (5 and 6) using this compound as a starting point. [, ] These derivatives specifically retain the B, D, and E ring structures found in camptothecin (1), showcasing the versatility of this compound in creating diverse camptothecin-like molecules for further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.